molecular formula C10H14ClN B3136429 2-(4-Chlorophenyl)-N-ethyl-1-ethanamine CAS No. 41683-99-2

2-(4-Chlorophenyl)-N-ethyl-1-ethanamine

Cat. No.: B3136429
CAS No.: 41683-99-2
M. Wt: 183.68 g/mol
InChI Key: QUVTTYBFMDDFBM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-ethyl-1-ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a 4-chlorophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-ethyl-1-ethanamine typically involves the reaction of 4-chloroaniline with ethylamine under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction conditions often include the use of solvents such as dichloromethane and isopropanol, and the purification of the product is achieved through column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-ethyl-1-ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: The major products include 4-chlorobenzaldehyde and 4-chlorobenzoic acid.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the nucleophile used, such as 4-aminophenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-N-ethyl-1-ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-ethyl-1-ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-N-methyl-1-ethanamine
  • 2-(4-Chlorophenyl)-N-propyl-1-ethanamine
  • 2-(4-Chlorophenyl)-N-isopropyl-1-ethanamine

Uniqueness

2-(4-Chlorophenyl)-N-ethyl-1-ethanamine is unique due to its specific ethylamine substitution, which can influence its reactivity and interaction with biological targets compared to its methyl, propyl, and isopropyl analogs. This uniqueness makes it a valuable compound for targeted research and applications .

Biological Activity

2-(4-Chlorophenyl)-N-ethyl-1-ethanamine, commonly referred to as 4-Chloroethamphetamine , is a compound with significant biological activity. It is part of a class of compounds known for their psychoactive properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 41683-99-2
  • Molecular Formula : C10H14ClN
  • Molecular Weight : 185.68 g/mol

The presence of the chlorophenyl group significantly influences the compound's biological interactions, particularly in receptor binding and enzyme inhibition.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

  • Dopaminergic Activity : The compound has been shown to act as a dopamine reuptake inhibitor, which may contribute to its stimulant effects.
  • Serotonergic Activity : It may also interact with serotonin receptors, influencing mood and perception.
  • Adrenergic Activity : The compound exhibits properties that may affect adrenergic receptors, potentially leading to increased heart rate and blood pressure.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Anticancer Properties : Research indicates that compounds with similar structures exhibit anticancer activities by inducing apoptosis in cancer cells. For instance, derivatives of chlorophenyl compounds have shown efficacy against breast cancer cell lines (MCF-7) and neuroblastoma (SK-N-SH) cells .
CompoundActivityIC50 (µM)
3cAnticancer10.5
3aAnti-inflammatory15.0

Case Studies

  • Case Study on Toxicity : A notable case involved the investigation of intoxication due to designer drugs similar in structure to this compound. The study highlighted the risks associated with misuse and the need for awareness regarding synthetic compounds .
  • Therapeutic Applications : In a clinical setting, derivatives of this compound have been evaluated for their potential as analgesics and anti-inflammatory agents. The results indicated promising outcomes in reducing pain and inflammation in animal models .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameStructureBiological Activity
Compound ASimilarStrong MAO-B Inhibition
Compound BDissimilarModerate Anticancer Activity

Structure-Activity Relationship (SAR)

Studies suggest that modifications to the chlorophenyl group can significantly alter the compound's potency and selectivity for various biological targets. For example, replacing chlorine with other halogens has shown varying effects on MAO inhibitory activity, emphasizing the importance of structural nuances in drug design .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-2-12-8-7-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVTTYBFMDDFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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